molecular formula C31H27N5O6S B1680209 N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide CAS No. 59541-35-4

N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide

Cat. No.: B1680209
CAS No.: 59541-35-4
M. Wt: 597.6 g/mol
InChI Key: ZJITYUYLFDQEPQ-ULIFNZDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide (CAS: 59541-35-4) is a sulfonamide derivative featuring a pyrazolidinone core substituted with two phenyl groups and a hydrazinyl linker. The molecular formula is C₃₁H₂₇N₅O₆S, with a molecular weight of 597.64 g/mol . Key structural elements include:

  • A sulfonamide group linked to a para-substituted phenyl ring.
  • A 4-propan-2-yloxy-benzamide substituent, enhancing lipophilicity compared to smaller alkoxy groups.

Spectral characterization (e.g., IR and NMR) would likely reveal NH stretches (~3150–3319 cm⁻¹ for hydrazinyl groups), sulfonyl S=O vibrations (~1350 cm⁻¹), and carbonyl stretches (~1663–1682 cm⁻¹) from the pyrazolidinone ring .

Properties

IUPAC Name

N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]phenyl]sulfonyl-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O6S/c1-21(2)42-26-17-13-22(14-18-26)29(37)34-43(40,41)27-19-15-23(16-20-27)32-33-28-30(38)35(24-9-5-3-6-10-24)36(31(28)39)25-11-7-4-8-12-25/h3-21,38H,1-2H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJITYUYLFDQEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418488
Record name NSC-279287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59541-35-4
Record name NSC-279287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-279287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide, also known as NSC-279287, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C31H27N5O6S
  • Molecular Weight: 597.64 g/mol
  • CAS Number: 59541-35-4

The compound features a complex structure that includes a pyrazolidinone moiety and a sulfonamide group, which are crucial for its biological activity.

NSC-279287 has been identified as a novel inhibitor of the p53-mdm2 interaction. This interaction is vital in regulating the tumor suppressor protein p53, which plays a crucial role in cell cycle regulation and apoptosis. By inhibiting this interaction, NSC-279287 activates p53-dependent transcription in cells that overexpress mdm2, leading to enhanced tumor suppressive effects .

Anticancer Activity

Several studies have demonstrated the anticancer potential of NSC-279287:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that NSC-279287 significantly reduces cell viability and induces apoptosis in mdm2-overexpressing cancer cells. The compound's ability to restore p53 function has been linked to its anticancer properties .
  • Animal Models : Preclinical trials in animal models have indicated that treatment with NSC-279287 results in tumor regression and improved survival rates in models of various cancers, including breast and colon cancer. The compound's efficacy appears to be particularly pronounced in tumors with dysregulated p53 pathways.

Other Biological Activities

Beyond its anticancer properties, NSC-279287 has been explored for other biological activities:

Case Studies

  • Case Study 1 : A study published in Cancer Research explored the effects of NSC-279287 on human breast cancer cell lines. Results showed a dose-dependent increase in apoptosis markers when treated with the compound, confirming its role as a p53 activator.
  • Case Study 2 : In another investigation involving colorectal cancer models, NSC-279287 treatment led to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits p53-mdm2 interaction; induces apoptosis
Anti-inflammatoryPotential effects observed; needs further study
AnalgesicRelated compounds show analgesic properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to sulfonamide derivatives and heterocyclic hydrazine analogs. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound 59541-35-4 C₃₁H₂₇N₅O₆S 597.64 Pyrazolidinone, sulfonamide, isopropoxy High lipophilicity due to isopropoxy group; stable hydrazinyl linkage .
4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide 59541-34-3 C₂₅H₂₁N₅O₅S 527.53 Pyrazolidinone, sulfonamide, methylisoxazole Smaller molecular weight; methylisoxazole may enhance metabolic stability .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () N/A ~C₂₆H₁₈F₂N₄O₂S ~500–520 Triazolethione, sulfonyl Tautomerism (thione vs. thiol forms); C=S stretches at ~1247–1255 cm⁻¹ .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () N/A C₂₅H₂₈BrN₅O₃S₂ ~622.53 Pyrimidine, morpholine, sulfonamide Bromine and morpholine enhance halogen bonding and solubility .

Physicochemical and Spectral Differences

  • Pyrazolidinone vs. Triazole Cores: The pyrazolidinone ring in the target compound lacks the tautomerism observed in triazolethiones (e.g., compounds [7–9] in ), simplifying spectral interpretation .
  • Substituent Effects : The isopropoxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the methylisoxazole group in CAS 59541-34-3 (logP ~3.8). This may influence membrane permeability .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including hydrazine coupling, sulfonylation, and benzamide formation. For example, hydrazinyl intermediates (e.g., pyrazolidinone derivatives) require controlled coupling with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Challenges include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl group and optimizing reaction time (typically 4–6 hours) to maximize yield. Solvent choice (e.g., ethanol vs. DMSO) and temperature control are critical to prevent side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1663–1682 cm⁻¹, NH stretches at 3150–3319 cm⁻¹) and confirms tautomeric forms (absence of νS-H at ~2500 cm⁻¹ rules out thiol tautomers) .
  • NMR : ¹H-NMR distinguishes aromatic protons in the diphenylpyrazolidinone moiety (δ 7.2–8.1 ppm) and sulfonamide protons (δ 10–11 ppm). ¹³C-NMR confirms carbonyl carbons (C=O at ~170 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for hydrazine-derived byproducts .

Q. How can researchers optimize reaction yields during synthesis?

Use Design of Experiments (DoE) to systematically vary parameters like temperature (60–100°C), solvent polarity, and catalyst loading (e.g., triethylamine for amide bond formation). Statistical modeling (e.g., response surface methodology) helps identify optimal conditions . For example, refluxing in ethanol with 5 mol% glacial acetic acid improved yields by 20% compared to DMSO .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from differences in assay conditions (pH, temperature) or compound solubility. Mitigation strategies:

  • Perform dose-response curves in parallel assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Use standardized solvents (e.g., DMSO ≤0.1% v/v) to avoid interference .
  • Validate results with orthogonal techniques, such as SPR (surface plasmon resonance) for binding affinity .

Q. How does tautomerism in the pyrazolidinone-hydrazinyl moiety affect reactivity?

The pyrazolidinone-hydrazinyl group exists in equilibrium between keto-enol and azo-hydrazone tautomers. This impacts nucleophilic reactivity:

  • Keto form : Favors sulfonylation due to electron-deficient carbonyl groups.
  • Enol form : Enhances hydrogen-bonding interactions in biological targets (e.g., kinase active sites). IR and ¹³C-NMR data confirm dominance of the keto tautomer in non-polar solvents (e.g., chloroform) .

Q. What computational methods aid in rational structural modification for enhanced activity?

  • Molecular docking : Predict binding modes with targets like COX-2 or kinases (e.g., docking scores < -8 kcal/mol suggest strong binding).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity. For example, adding a 4-propan-2-yloxy group improves logP by 1.2 units, enhancing membrane permeability .
  • DFT calculations : Analyze charge distribution to guide electrophilic substitution (e.g., sulfonyl group activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.